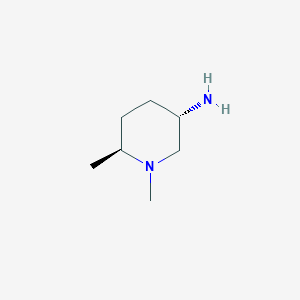![molecular formula C13H9ClFNO3 B11756206 2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol is a complex organic compound with a unique structure that includes chloro, fluoro, hydroxyimino, and biphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a biphenyl derivative.
Chlorination and Fluorination: The biphenyl derivative undergoes chlorination and fluorination to introduce the chloro and fluoro groups.
Hydroxyimino Formation:
Final Steps: The final steps involve the formation of the diol groups through oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide: Shares similar functional groups but differs in the overall structure.
4’-Chloro-3’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Another biphenyl derivative with similar substituents.
Uniqueness
2-Chloro-3’-fluoro-4-[(hydroxyimino)methyl]-[1,1’-biphenyl]-3,4’-diol is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H9ClFNO3 |
|---|---|
Peso molecular |
281.66 g/mol |
Nombre IUPAC |
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H |
Clave InChI |
LRRMQNGSYOUANY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


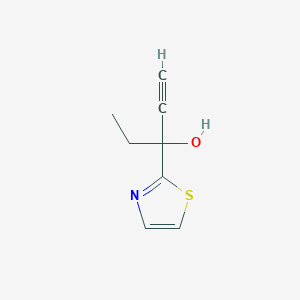

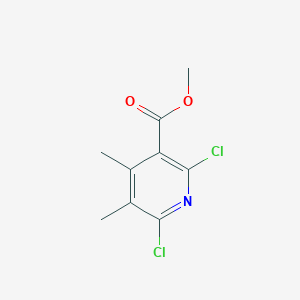
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
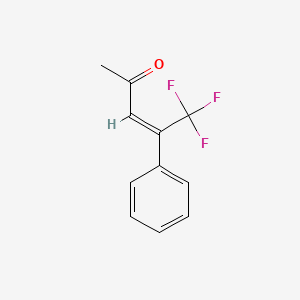
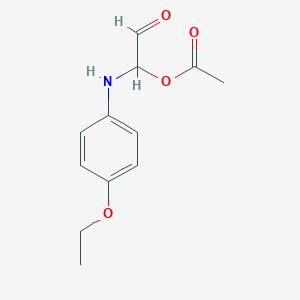
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
